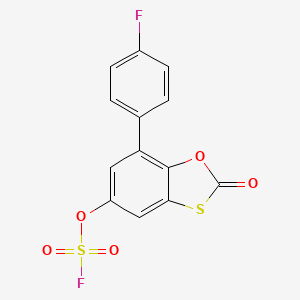

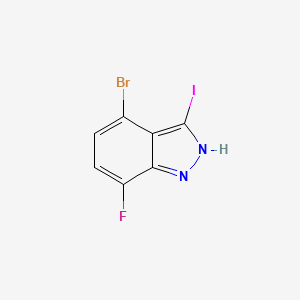

![molecular formula C20H21N3O6S2 B3012719 (Z)-ethyl 2-(2-((4-ethoxybenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate CAS No. 865248-19-7](/img/structure/B3012719.png)

(Z)-ethyl 2-(2-((4-ethoxybenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound , (Z)-ethyl 2-(2-((4-ethoxybenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate, appears to be a derivative of thiazole-based molecules, which are known for their wide range of biological activities. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss related thiazole derivatives and their synthesis, structure, and potential biological activities, which can provide insights into the analysis of the compound of interest.

Synthesis Analysis

The synthesis of thiazole derivatives can be complex, involving multiple steps and reagents. For example, the preparation of a related compound, (Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-[(fluoromethoxy)imino]acetic acid, was achieved from 2-[(fluoromethoxy)imino]-1,3-propanedinitrile, indicating the use of fluoromethoxy groups in the synthesis of such compounds . Another synthesis method for a thiazolidinone derivative involved the reaction of ethyl acetoacetate with phenyl isothiocyanate and ethyl chloroacetate in the presence of K2CO3 and DMF, followed by a reaction with dimethylformamide-dimethylacetal . These methods suggest that the synthesis of the compound may also involve multi-step reactions with careful selection of reagents and conditions to achieve the desired thiazole derivative.

Molecular Structure Analysis

The molecular structure of thiazole derivatives is often confirmed by X-ray crystallography, as seen in the papers . The stereochemical structure of these compounds is crucial for their biological activity. Computational studies, such as those using the B3LYP/6-31G(d,p) method, can optimize the structure and predict geometric parameters, NMR spectra, and natural charges at different atomic sites . These techniques would likely be applicable in analyzing the molecular structure of this compound.

Chemical Reactions Analysis

Thiazole derivatives can undergo various chemical reactions. For instance, (Z)-Ethyl 2-[((Z)-2-(E)-arylidenehydrazono)-4-oxo-thiazolidine-5-ylidene]acetates were synthesized through reactions involving diethyl acetylenedicarboxylate (DEAD) . The reactivity of the thiazole ring and its substituents can lead to a range of products, and the specific reactions would depend on the functional groups present in the compound. The analysis of chemical reactions for the compound would require detailed knowledge of its functional groups and their reactivity.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. NMR spectroscopy is a valuable tool for investigating these properties, as it provides information on the electronic environment of the atoms within the molecule . The physical and chemical properties of this compound would need to be determined experimentally, but insights can be gained from related compounds discussed in the papers.

科学的研究の応用

Synthesis and Characterization

Synthesis of Related Compounds : Research by Mohamed (2014) and (2021) details the synthesis of compounds similar to (Z)-ethyl 2-(2-((4-ethoxybenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate, highlighting methods like interaction with arylidinemalononitrile derivatives and reactions with different cyanoacrylate derivatives (Mohamed, 2014), (Mohamed, 2021).

Novel Compound Synthesis : Nassiri and Milani (2020) synthesized a series of novel compounds including ethyl 2-(2-(1H-indol-3-yl)benzo[d]thiazol-3(2H)-yl)-2-cyanoacetate, highlighting the potential for innovative chemical synthesis involving thiazole derivatives (Nassiri & Milani, 2020).

Applications in Medicinal Chemistry

Antimicrobial Activity : Research conducted by Vinusha et al. (2015) and Wardkhan et al. (2008) investigates the antimicrobial activities of compounds derived from thiazole, similar to the chemical structure , indicating potential applications in developing new antimicrobial agents (Vinusha et al., 2015), (Wardkhan et al., 2008).

Platelet Aggregation Inhibition : A study by Hayashi et al. (1998) on a compound featuring a similar thiazolyl(imino) structure demonstrates its efficacy as a fibrinogen receptor antagonist, suggesting potential applications in antithrombotic treatments (Hayashi et al., 1998).

Potential for Drug Development

- Cephalosporin Antibiotics Modification : Tatsuta et al. (1994) describe the synthesis of a Z-isomer of a compound structurally related to this compound, highlighting its role as a chemical modifier in cephalosporin antibiotics, indicating potential pharmaceutical applications (Tatsuta et al., 1994).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

ethyl 2-[2-(4-ethoxybenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O6S2/c1-3-28-14-7-5-13(6-8-14)19(25)22-20-23(12-18(24)29-4-2)16-10-9-15(31(21,26)27)11-17(16)30-20/h5-11H,3-4,12H2,1-2H3,(H2,21,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPPCXFAYSNVMOG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)S(=O)(=O)N)CC(=O)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O6S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

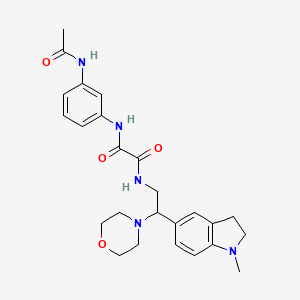

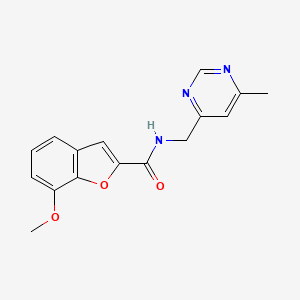

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methyltetrahydro-2H-pyran-2-carboxamide](/img/structure/B3012638.png)

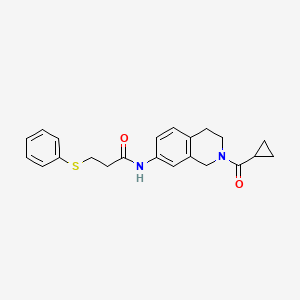

![N-(2-((6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B3012640.png)

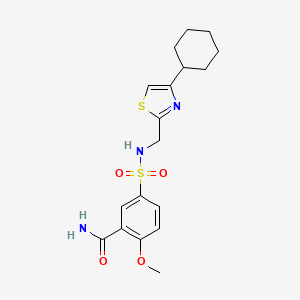

![ethyl 2-(4-(N,N-diallylsulfamoyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B3012645.png)

![N-(5-chloro-2-methylphenyl)-2-[5-(3,4-dimethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide](/img/structure/B3012651.png)

![3-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-propoxybenzyl)propanamide](/img/structure/B3012652.png)

![4-Methyl-6-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B3012654.png)

![3-[Ethyl(oxolan-3-yl)carbamoyl]-5-fluorosulfonyloxypyridine](/img/structure/B3012656.png)

![N6-cyclopentyl-N4-(4-ethoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B3012657.png)